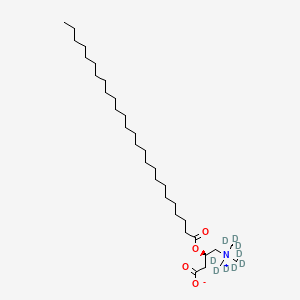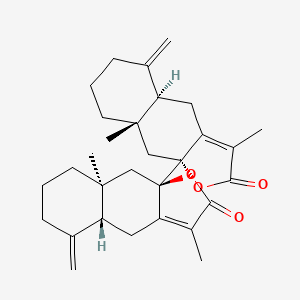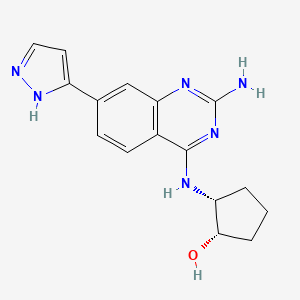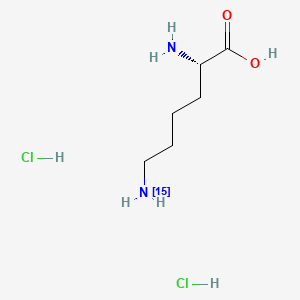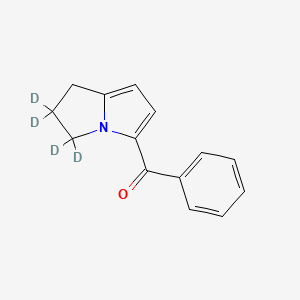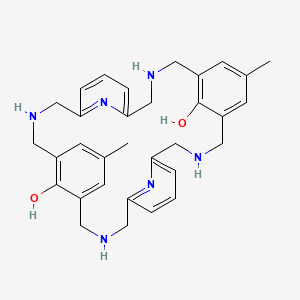
Fensulfothion sulfide-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fensulfothion sulfide-d10 is a deuterated analog of fensulfothion sulfide, a compound primarily used in scientific research. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification makes it particularly useful in various analytical and experimental applications, especially in the field of proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfide-d10 involves the incorporation of deuterium into the molecular structure of fensulfothion sulfide. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carried out in specialized facilities equipped to handle deuterated compounds. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fensulfothion sulfide-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different research fields.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or N-fluorobenzenesulfonimide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .
Applications De Recherche Scientifique
Fensulfothion sulfide-d10 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of fensulfothion sulfide-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in its structure can influence the rate of chemical reactions, providing valuable information about reaction mechanisms and kinetics. In enzyme studies, this compound can act as a substrate or inhibitor, allowing researchers to explore enzyme-substrate interactions and catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fensulfothion oxon sulfide-d10: A related compound with similar applications in research.
Fenthion sulfoxide: Another analog used in analytical studies.
Uniqueness
Fensulfothion sulfide-d10 is unique due to its deuterated structure, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and detection sensitivity of the compound in analytical techniques, making it a valuable tool for studying complex chemical and biological systems .
Propriétés
Formule moléculaire |
C11H17O3PS2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(4-methylsulfanylphenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
Clé InChI |
NYAZLCBHRWRNRY-IZUSZFKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCOP(=S)(OCC)OC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


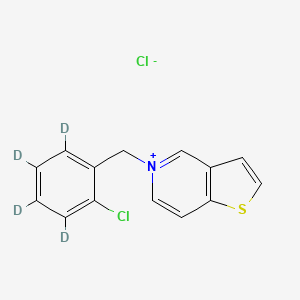
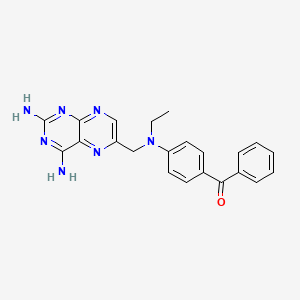
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
